2-amino-N-(4-methoxyphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

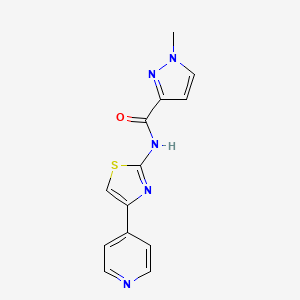

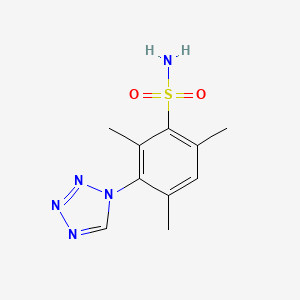

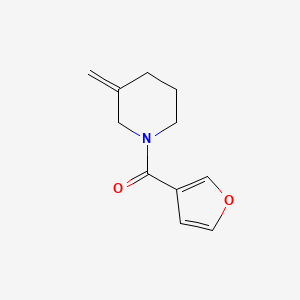

“2-amino-N-(4-methoxyphenyl)acetamide” is an organic compound that belongs to the class of phenylacetamides . These are amide derivatives of phenylacetic acids . It has a molecular weight of 180.21 .

Molecular Structure Analysis

The molecular formula of “2-amino-N-(4-methoxyphenyl)acetamide” is C9H12N2O2 . The InChI code is 1S/C9H12N2O2/c1-6(12)11-8-4-3-7(10)5-9(8)13-2/h3-5H,10H2,1-2H3,(H,11,12) .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Aplicaciones Científicas De Investigación

Catalytic Hydrogenation in Dye Synthesis

2-amino-N-(4-methoxyphenyl)acetamide is used in the production of azo disperse dyes. A novel catalytic process involving Pd/C catalysts has been developed for hydrogenation, offering high activity and selectivity, essential for the efficient synthesis of these dyes (Zhang Qun-feng, 2008).

Polymer Synthesis with Pharmacological Activity

This compound is integral in the synthesis of polymeric derivatives with pharmacological properties. It has been used to create polymers supporting pharmacological residues, indicating its potential in developing novel drug delivery systems (J. S. Román & A. Gallardo, 1992).

Role in Protein Tyrosine Phosphatase 1B Inhibition

2-amino-N-(4-methoxyphenyl)acetamide derivatives have been synthesized and evaluated for their potential as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), showing promising results in docking studies and in vivo screening for antidiabetic activity (A. Saxena et al., 2009).

Structural Studies in Anion Coordination

The compound's derivatives have been studied for their unique spatial orientations in anion coordination, providing insights into the structural aspects of amide derivatives. These studies contribute to understanding molecular interactions and self-assembly in chemical systems (D. Kalita & J. Baruah, 2010).

Development of β3-Adrenergic Receptor Agonists

Its derivatives have shown potential in the development of selective human β3-adrenergic receptor agonists, which are considered important for treating obesity and type 2 diabetes (T. Maruyama et al., 2012).

Synthesis of Nitrogen Heterocyclic Compounds

The compound is used in the synthesis of diverse nitrogen heterocyclic compounds, demonstrating its versatility as a building block in organic synthesis. This highlights its role in creating structurally diverse and biologically significant molecules (O. Farouk et al., 2021).

Chemoselective Acetylation in Antimalarial Drug Synthesis

It serves as an intermediate in the complete natural synthesis of antimalarial drugs, showcasing its importance in the development of life-saving medications (Deepali B Magadum & G. Yadav, 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and washing thoroughly after handling .

Propiedades

IUPAC Name |

2-amino-N-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-13-8-4-2-7(3-5-8)11-9(12)6-10/h2-5H,6,10H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAVJTZKUNOKGPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-diethyl-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2761559.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-7-phenyl-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2761561.png)

![(Z)-4-chloro-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide](/img/structure/B2761573.png)